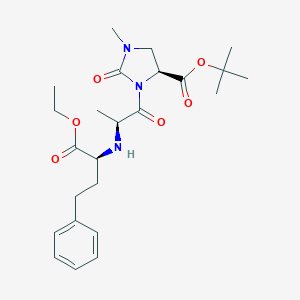

Imidapril tert-Butyl Ester

Übersicht

Beschreibung

Imidapril tert-Butyl Ester is a chemical compound with the molecular formula C24H35N3O6 and a molecular weight of 461.55 g/mol . It is an intermediate in the preparation of Imidaprilat, which is used in the treatment of hypertension . This compound has gained significant attention in scientific research due to its unique physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Imidapril tert-Butyl Ester involves the reaction of esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate . The coupled product is then hydrolyzed with an alcoholic hydrochloride to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through the hydrolysis of tertiary butyl ester with concentrated sulfuric acid in 1,4-dioxane at room temperature . The resulting product is then converted to the hydrochloride salt using isopropyl alcohol .

Analyse Chemischer Reaktionen

Hydrolysis

- Reaction Description : Hydrolysis of Imidapril tert-Butyl Ester results in the removal of the tertiary butyl ester group, yielding imidaprilat [1, 20]. Imidaprilat is the active form of the drug, which inhibits the angiotensin-converting enzyme (ACE).

- Reagents and Conditions : Concentrated sulfuric acid in 1,4-dioxane at room temperature is used to perform the hydrolysis [1, 2]. In earlier methods, dry hydrochloric acid in 1,4-dioxane was also used .

- Major Products : The primary product of hydrolysis is imidaprilat.

Amidation

- Reaction Description : this compound can undergo amidation reactions, which involve the introduction of an amide group (-C(O)N(R2)) into the molecule [1, 7].

- Reagents and Conditions : Amidation is typically base-promoted and can be achieved using various bases and solvents [1, 9]. For example, reacting this compound with ammonium chloride or various amines can produce tert-butyl esters of L-γ-methyleneglutamic acid amides .

- Major Products : Amides and phosphoramidates are produced in this reaction.

Transesterification

- Reaction Description : Transesterification involves the exchange of the ester group with another alcohol.

- Reagents and Conditions : This reaction is catalyzed by acids or bases and often involves alcohols as reactants.

- Major Products : Various esters are produced depending on the alcohol used in the reaction.

Chemical Stability

Imidapril hydrochloride synthesized from 1,4-dioxane is known to have less stability, converting to a free base after a few months. Hydrolyzing the tertiary butyl ester with concentrated sulfuric acid in 1,4-dioxane at room temperature, followed by creating a hydrochloride salt with isopropyl alcohol, results in a more stable product [2, 6].

Wissenschaftliche Forschungsanwendungen

Imidapril tert-Butyl Ester is primarily used as an intermediate in the synthesis of Imidaprilat, an angiotensin-converting enzyme inhibitor used in the treatment of hypertension . Additionally, it is utilized in proteomics research and the development of pharmaceuticals . Its unique properties make it valuable in organic synthesis and medicinal chemistry.

Wirkmechanismus

Imidapril tert-Butyl Ester itself does not have a direct mechanism of action, as it is an intermediate compound. its hydrolyzed product, Imidaprilat, functions as an angiotensin-converting enzyme inhibitor . Imidaprilat inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure .

Vergleich Mit ähnlichen Verbindungen

Imidaprilat: The active metabolite of Imidapril tert-Butyl Ester.

Enalaprilat: Another angiotensin-converting enzyme inhibitor with similar properties.

Lisinopril: A non-ester angiotensin-converting enzyme inhibitor.

Uniqueness: this compound is unique due to its role as an intermediate in the synthesis of Imidaprilat. Its specific chemical structure allows for efficient hydrolysis to produce the active compound, making it a valuable precursor in pharmaceutical manufacturing .

Biologische Aktivität

(R)-Ketorolac, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention not only for its analgesic properties but also for its potential biological activities beyond cyclooxygenase inhibition. This article delves into the pharmacological effects, mechanisms of action, and clinical implications of (R)-Ketorolac, particularly in the context of cancer treatment.

Overview of Ketorolac

Ketorolac is commonly administered as a racemic mixture of two enantiomers: (R)-ketorolac and (S)-ketorolac. While (S)-ketorolac is primarily responsible for analgesic effects through inhibition of cyclooxygenase enzymes COX-1 and COX-2, recent studies have identified distinct biological activities associated with (R)-ketorolac, particularly its role in inhibiting specific GTPases involved in cancer cell signaling.

Inhibition of GTPases

Recent research has established that (R)-ketorolac acts as a selective inhibitor of the small GTPases Cdc42 and Rac1. These proteins are crucial for various cellular processes, including cell adhesion, migration, and invasion, which are vital for tumor metastasis.

- GTPase Activity : Studies demonstrate that (R)-ketorolac inhibits the activation of Cdc42 and Rac1 at low micromolar concentrations, significantly reducing downstream signaling pathways associated with tumor progression. The inhibition leads to a decrease in p21-activated kinases (PAK1/PAK2) activity by over 80% in ovarian cancer cell models .

Comparison of Enantiomers

| Enantiomer | COX Inhibition | GTPase Inhibition | Clinical Use |

|---|---|---|---|

| (S)-Ketorolac | Strong | None | Pain management |

| (R)-Ketorolac | Weak | Strong | Potential cancer therapy |

Ovarian Cancer Studies

A pivotal study evaluated the effects of peri-operative administration of racemic ketorolac in ovarian cancer patients. The findings indicated that patients receiving ketorolac had a significantly lower hazard of death compared to those who did not receive the drug. Specifically, the hazard ratio was 0.30, suggesting a strong survival benefit associated with the use of ketorolac .

- Patient Population : The study involved 19 patients with high-grade ovarian carcinoma, with an average age of 60.8 years. The administration dosages varied between 15 mg and 30 mg based on clinical indications .

Analgesic Efficacy

In addition to its potential anti-cancer properties, ketorolac is recognized for its analgesic efficacy. A systematic review indicated that ketorolac is effective in providing pain relief post-surgery, with a number needed to treat (NNT) of approximately 2.5 to achieve at least 50% pain relief over six hours compared to placebo .

Case Studies

- Ovarian Cancer Survival : A retrospective analysis highlighted improved survival rates in ovarian cancer patients treated with peri-operative ketorolac. The study emphasized the dual role of ketorolac as both an analgesic and a potential therapeutic agent against cancer metastasis .

- Postoperative Pain Management : In various surgical settings, including orthopedic and dental procedures, ketorolac demonstrated significant analgesic effects, reducing the need for opioid analgesics and minimizing associated side effects .

Eigenschaften

IUPAC Name |

tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O6/c1-7-32-21(29)18(14-13-17-11-9-8-10-12-17)25-16(2)20(28)27-19(15-26(6)23(27)31)22(30)33-24(3,4)5/h8-12,16,18-19,25H,7,13-15H2,1-6H3/t16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHKNKZKPFFKEV-WDSOQIARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564208 | |

| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89371-38-0 | |

| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.